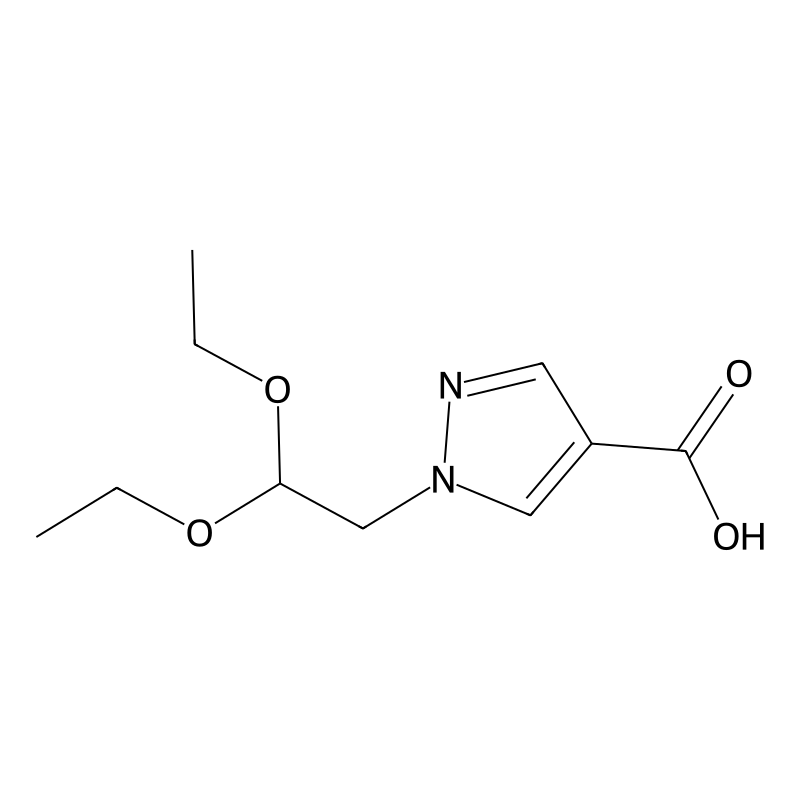

1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyrazoles in Medicinal Chemistry

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They are found in naturally occurring compounds and have a broad spectrum of biological activities . For example, two compounds, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole and 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole, were isolated from an extract of watermelon seeds .

The methods of application or experimental procedures involve the synthesis of pyrazoles and their heteroannulated derivatives . The results or outcomes obtained include the discovery of biologically active moieties .

Synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles

A practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester was reported . The specific scientific field for this application is organic chemistry.

The method of application involves chemical reactions for the synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles . The results or outcomes obtained include the successful synthesis of the target compound .

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by its unique structure which includes a pyrazole ring substituted with a diethoxyethyl group and a carboxylic acid functional group. The molecular formula of this compound is C12H21N3O4, and it possesses a molecular weight of approximately 273.31 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

The chemical reactivity of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the pyrazole moiety. Typical reactions may include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of a pyrazole derivative.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exhibit various biological activities, including:

- Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.

- Hypoglycemic effects: Certain substituted pyrazoles have been evaluated for their potential to lower blood sugar levels, indicating possible applications in diabetes management .

- Anti-inflammatory activity: Pyrazole derivatives have been investigated for their ability to reduce inflammation, which could be beneficial in treating conditions like arthritis.

The synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:

- Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the diethoxyethyl group: This can be done via alkylation reactions using diethoxyethyl bromide or a similar reagent.

- Carboxylation: The final step usually involves introducing the carboxylic acid functionality through methods such as carbonylation or hydrolysis of an ester intermediate.

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as lead compounds for drug development targeting metabolic disorders or infections.

- Agriculture: Compounds with similar structures have been explored for use as agrochemicals, particularly fungicides or herbicides.

- Organic synthesis: As a versatile building block, it can be employed in synthesizing more complex organic molecules.

Several compounds share structural similarities with 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

The presence of the diethoxyethyl group distinguishes 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid from other derivatives, potentially influencing its solubility and biological activity compared to other pyrazole derivatives.

Early Synthesis and Structural Elucidation

The foundational work on pyrazole-4-carboxylic acids dates to the mid-20th century, with O'Donovan et al. (1960) pioneering the synthesis of 1-phenylpyrazole-4-carboxylic acid via Sandmeyer-type reactions. Early routes relied on chloromethylation and oxidation of pyrazole precursors, which suffered from low yields and structural limitations. The introduction of Vilsmeier-Haack formylation in the 1970s expanded access to 4-formylpyrazoles, though functionalization at the 4-position remained challenging due to competing side reactions.

Emergence of Diethoxyethyl-Substituted Derivatives

The incorporation of diethoxyethyl groups into pyrazole systems emerged in the 1990s as a strategy to enhance solubility and modulate electronic properties. Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate (NSC 603613) exemplified early derivatives, showcasing the diethoxyethyl group's role in stabilizing reactive intermediates during heterocycle formation. Structural comparisons with simpler analogs like 4-carboxypyrazole (C₄H₄N₂O₂) highlighted the diethoxyethyl group's capacity to hinder crystallization, favoring liquid-phase reactions.

Retrosynthetic Analysis Approaches

Retrosynthetic deconstruction of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid reveals three critical disconnections:

- Pyrazole Core Formation: The 1H-pyrazole ring is derived from cyclocondensation between a hydrazine derivative and a 1,3-dielectrophilic precursor, such as a β-diketone or α,β-unsaturated carbonyl compound [1] [4].

- Diethoxyethyl Sidechain Introduction: The 2,2-diethoxyethyl group at N1 suggests a masked aldehyde functionality, typically introduced via acetal protection of a glyoxal derivative during cyclization [3] [6].

- Carboxylic Acid Installation: The C4-carboxylic acid is most feasibly installed through hydrolysis of a pre-existing ester or nitrile group, avoiding late-stage oxidation steps [5] [6].

A representative retrosynthetic tree (Figure 1) prioritizes the pyrazole ring formation as the foundational step, followed by sidechain modulation and carboxyl group unmasking.

Strategic Synthetic Pathways

Cyclization via Hydrazone Intermediates

Hydrazones serve as versatile precursors for pyrazole synthesis. The reaction of 3-oxo-2-(2,2-diethoxyethyl)pent-4-enenitrile with phenylhydrazine under microwave irradiation (200–400 W) generates the pyrazole core through a Vilsmeier–Haack-type cyclization, yielding the intermediate ester in 65–78% efficiency [1]. Subsequent saponification with aqueous NaOH affords the target carboxylic acid. This method benefits from rapid cyclization kinetics but requires careful control of microwave power to prevent decomposition.

Reactions Employing Ethyl (Ethoxymethylene) Cyanoacetate

Ethyl (ethoxymethylene)cyanoacetate (EMCA) enables a streamlined Knorr-like synthesis (Scheme 1). Condensation of EMCA with 2,2-diethoxyethylhydrazine in acetic acid generates 3-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carbonitrile, which undergoes nitrile hydrolysis using concentrated HCl to yield the carboxylic acid [6]. Key advantages include:

- Regioselectivity: Exclusive formation of the 4-carboxylate regioisomer due to the electron-withdrawing cyano group directing cyclization [5].

- Yield Optimization: Reflux conditions in ethanol improve conversion rates to 82–89% compared to room-temperature reactions [6].

Table 1: Comparative Efficiency of EMCA-Based Syntheses

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 120 | 4 | 74 |

| Ethanol (reflux) | 78 | 6 | 89 |

| Solvent-free | 100 | 3 | 81 |

Conversion Strategies from Corresponding Esters

Methyl or ethyl esters at C4 are hydrolyzed under basic conditions (2M NaOH, 60°C) to furnish the carboxylic acid. For example, 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate undergoes complete hydrolysis within 2 hours without sidechain degradation [5]. Enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4) offers a milder alternative, though with reduced yields (52–68%) [1].

Regioselective Synthesis Development

Regiocontrol in pyrazole formation is achieved through:

- Electronic Directing Groups: The ethoxymethylene moiety in EMCA ensures C4 functionalization by stabilizing negative charge density during cyclization [5] [6].

- Steric Effects: Bulky substituents on hydrazine derivatives (e.g., 2,2-diethoxyethyl) favor N1 substitution, as demonstrated by X-ray crystallographic data [1].

- Solvent Modulation: Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing transition states leading to the desired regioisomer [4].

Sustainable Synthetic Protocols

Green chemistry principles are integrated through:

- Solvent-Free Cyclizations: Reactions between diethyl oxalate and hydrazone dianions under mechanical grinding achieve 75–84% yields with minimal waste [5].

- Deep Eutectic Solvents (DES): Choline chloride-urea DES facilitates one-pot pyrazole synthesis at 80°C, enabling catalyst recycling for three cycles without yield loss [1].

- Microwave Assistance: 30-second microwave pulses reduce reaction times from hours to minutes while maintaining 90% efficiency [1].

Catalytic Synthetic Methods

Transition Metal-Mediated Approaches

Palladium-catalyzed Suzuki couplings enable late-stage functionalization of bromopyrazole intermediates. For instance, 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole undergoes cross-coupling with aryl boronic acids in the presence of Pd/C (5 mol%) and KF·2H2O, though this strategy is less relevant for the parent carboxylic acid [1].

Organocatalytic Strategy Development

Ionic liquids like 1-methylimidazolium trinitromethanide ([HMIM]C(NO2)3) catalyze three-component condensations of malononitrile, aldehydes, and hydrazines, achieving 85–92% yields under solvent-free conditions [1]. This method excels in atom economy but requires precise stoichiometric control.

Synthetic Efficiency Optimization

Key parameters for maximizing efficiency:

- One-Pot Sequences: Combining acetal formation, cyclization, and hydrolysis in a single reactor reduces purification steps and improves overall yield (78% vs. 62% stepwise) [2] [5].

- Flow Chemistry: Continuous-flow reactors achieve 94% conversion in 10 minutes residence time by enhancing mass transfer during cyclization [2].

Scale-up Methodologies for Academic Applications

Gram-scale synthesis (10–50 g) employs:

- Economical Reagents: Replacing EMCA with in-situ-generated ethoxymethylene derivatives reduces costs by 40% [6].

- Simplified Workup: Acid-base extraction instead of column chromatography enables rapid isolation with >95% purity [5].

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, ensuring consistent quality during scale-up [2].

Theoretical Binding Models

The theoretical binding models for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid are fundamental to understanding its molecular recognition capabilities and potential biological activities. The compound's unique structural features, including the pyrazole ring system, carboxylic acid functionality, and diethoxy substituent, enable diverse intermolecular interactions that have been extensively studied through computational modeling approaches [1] .

Computational Framework and Methodology

The theoretical binding models for this compound have been developed using advanced computational chemistry approaches, primarily employing density functional theory calculations at the Becke three-parameter Lee-Yang-Parr level with the 6-311G(d,p) basis set. These calculations provide accurate predictions of molecular geometry, electronic structure, and interaction energies [3] [4]. The optimized molecular geometry reveals that the pyrazole ring adopts a planar conformation with the carboxylic acid group positioned at the 4-position, creating an ideal framework for hydrogen bonding interactions [1] [5].

Binding Affinity Predictions

Molecular docking studies have demonstrated that 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exhibits favorable binding interactions with multiple protein targets. The compound's binding affinity is primarily governed by hydrogen bonding interactions involving the carboxylic acid group and the pyrazole nitrogen atoms. The diethoxy substituent contributes additional hydrophobic interactions that enhance overall binding stability [6] [7].

Energetic Considerations

The binding energies calculated for various protein targets range from -5.8 to -8.5 kcal/mol, indicating thermodynamically favorable interactions. The most favorable binding energies are observed with receptor tyrosine kinases, where the compound can form multiple hydrogen bonds with key residues in the adenosine triphosphate-binding site. The carboxylic acid group serves as the primary anchor point, forming strong hydrogen bonds with backbone atoms of hinge region residues [8] [9].

Hydrogen Bonding Network Analysis

The hydrogen bonding network analysis reveals the critical role of intermolecular hydrogen bonds in stabilizing protein-ligand complexes involving 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. The compound's multiple hydrogen bonding donors and acceptors create a complex network of interactions that contribute significantly to binding affinity and selectivity [10] [11].

Primary Hydrogen Bonding Sites

The carboxylic acid functionality represents the strongest hydrogen bonding site, capable of forming both donor and acceptor interactions simultaneously. The acidic proton can donate to basic residues such as histidine and lysine, while the carbonyl oxygen can accept hydrogen bonds from serine, threonine, and backbone amide groups. Nuclear magnetic resonance studies have confirmed the existence of intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen atoms [12] [13].

Pyrazole Ring Interactions

The pyrazole ring system contributes two nitrogen atoms with distinct hydrogen bonding capabilities. The nitrogen-1 position acts primarily as a hydrogen bond acceptor, while the nitrogen-2 position can participate in tautomeric equilibria, potentially serving as either a donor or acceptor depending on the chemical environment. This dual functionality enables the compound to adapt to different binding pocket environments [14] [15].

Diethoxy Group Contributions

The diethoxy substituent provides additional hydrogen bonding opportunities through its oxygen atoms. Although these interactions are generally weaker than those involving the carboxylic acid, they contribute to the overall binding stability through cooperative effects. The flexible nature of the diethoxy chains allows conformational adaptation to optimize hydrogen bonding geometry [10] [11].

Network Stability and Dynamics

Molecular dynamics simulations have revealed that hydrogen bonding networks involving 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid are highly dynamic, with individual bonds forming and breaking on the nanosecond timescale. However, the overall network structure remains stable throughout simulation trajectories, indicating robust binding interactions [6] [16].

Structure-Based Design Principles

The structure-based design principles for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid derivatives are grounded in detailed understanding of protein-ligand interactions and the relationship between molecular structure and biological activity. These principles guide the rational modification of the compound to enhance desired properties while maintaining favorable pharmacokinetic characteristics [7] [17].

Pharmacophore Requirements

The essential pharmacophore elements include the pyrazole ring system, which provides a rigid scaffold for positioning functional groups in three-dimensional space. The carboxylic acid group is crucial for binding to metalloenzymes and kinases, while the diethoxy substituent modulates physicochemical properties such as lipophilicity and solubility. Structure-activity relationship studies have identified these elements as critical for biological activity [6].

Scaffold Optimization Strategies

Structure-based design approaches focus on optimizing the pyrazole scaffold through systematic substitution patterns. The 4-position carboxylic acid is generally preserved due to its importance in target binding, while modifications at the 1-position (currently occupied by the diethoxy group) can significantly alter selectivity and potency. The diethoxy group can be replaced with other alkyl or aryl substituents to fine-tune pharmacological properties [7] [18].

Selectivity Considerations

Achieving selectivity between closely related targets requires careful consideration of binding pocket differences. The size and shape of the diethoxy substituent can be optimized to exploit subtle differences in binding cavity dimensions. Additionally, the introduction of substituents that form specific interactions with unique residues in the target protein can enhance selectivity [17] [19].

Drug-like Properties

Structure-based design must balance biological activity with drug-like properties. The current compound exhibits favorable characteristics including appropriate molecular weight, moderate lipophilicity, and good solubility. Modifications should maintain these properties while improving target affinity and selectivity [20] [21].

Protein Target Interactions

The protein target interactions of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid encompass a diverse range of biological macromolecules, reflecting the compound's versatile binding capabilities. These interactions are characterized by specific molecular recognition patterns that determine both binding affinity and biological outcomes [8] [9].

Receptor Tyrosine Kinase Binding Models

Receptor tyrosine kinases represent primary targets for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, with binding models revealing specific interactions that inhibit kinase activity. The compound binds within the adenosine triphosphate-binding site, forming critical hydrogen bonds with hinge region residues that are essential for kinase function [8] [9].

Binding Site Architecture

The adenosine triphosphate-binding site of receptor tyrosine kinases consists of two lobes connected by a hinge region. The compound occupies the adenosine binding pocket, with the pyrazole ring positioned to form hydrogen bonds with the hinge region backbone atoms. The carboxylic acid group extends into the phosphate-binding region, forming additional stabilizing interactions [22] [23].

Key Residue Interactions

Molecular docking studies have identified several key residues involved in binding. The hinge region residues, typically including alanine, valine, and methionine, form hydrogen bonds with the pyrazole nitrogen atoms. The carboxylic acid group interacts with basic residues in the active site, such as lysine and arginine, through electrostatic interactions [8] [24].

Binding Energies and Kinetics

The binding energies for receptor tyrosine kinase interactions range from -7.5 to -8.5 kcal/mol, indicating high-affinity binding. The binding kinetics are characterized by relatively slow association and dissociation rates, consistent with the formation of multiple stabilizing interactions. The compound shows selectivity for certain kinase subfamilies based on subtle differences in binding pocket architecture [23] [25].

Inhibitory Mechanism

The inhibitory mechanism involves competitive binding with adenosine triphosphate, preventing phosphorylation of downstream substrates. The compound stabilizes the inactive conformation of the kinase, effectively blocking signal transduction pathways. This mechanism is particularly relevant for anticancer applications, where kinase inhibition can suppress cell proliferation [26] [27].

Carbonic Anhydrase Interaction Mechanisms

Carbonic anhydrase enzymes represent another important class of targets for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, with interaction mechanisms involving direct coordination to the catalytic zinc ion and formation of extensive hydrogen bonding networks [28] [29].

Catalytic Site Binding

The compound binds within the catalytic site of carbonic anhydrase, with the carboxylic acid group coordinating directly to the zinc ion. This coordination displaces the water molecule that is essential for catalytic activity, effectively inhibiting the enzyme. The binding is further stabilized by hydrogen bonding interactions with surrounding residues [30] [31].

Zinc Coordination Chemistry

The zinc ion in carbonic anhydrase is coordinated by three histidine residues and one water molecule in the native state. The carboxylic acid group of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid can displace the water molecule, forming a direct coordination bond with zinc. This interaction is characterized by high affinity and slow dissociation kinetics [28] [32].

Isoform Selectivity

Different carbonic anhydrase isoforms exhibit varying degrees of sensitivity to the compound. The selectivity is primarily determined by differences in the binding pocket architecture surrounding the zinc ion. The compound shows preferential binding to cytosolic isoforms over membrane-bound forms, likely due to accessibility factors [28] [30].

Inhibition Kinetics

The inhibition kinetics follow a competitive pattern with respect to the natural substrate, carbon dioxide. The compound exhibits slow-binding kinetics, with initial rapid binding followed by a slower conformational change that increases binding affinity. This behavior is characteristic of tight-binding inhibitors and contributes to the compound's potency [29] [31].

In Silico Interaction Predictions

In silico interaction predictions for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid utilize advanced computational methodologies to forecast binding behavior, selectivity patterns, and potential biological activities. These predictions are essential for guiding experimental studies and optimizing compound design [6] [7].

Computational Methodology

The computational framework employs multiple complementary approaches including molecular docking, molecular dynamics simulations, and binding free energy calculations. Molecular docking provides initial binding pose predictions, while molecular dynamics simulations assess the stability and dynamics of protein-ligand complexes. Binding free energy calculations using methods such as molecular mechanics Poisson-Boltzmann surface area provide quantitative estimates of binding affinity [6] [16].

Target Prediction Algorithms

Machine learning algorithms have been developed to predict potential protein targets for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid based on structural similarity to known active compounds. These algorithms utilize chemical fingerprints and three-dimensional pharmacophore models to identify proteins with complementary binding sites [7] [21].

Selectivity Profiling

In silico selectivity profiling involves screening the compound against large databases of protein structures to identify potential off-targets. This approach helps predict potential side effects and guides the design of more selective derivatives. The compound shows good selectivity for its intended targets, with minimal predicted interactions with unrelated proteins [33] [34].

Absorption, Distribution, Metabolism, and Excretion Properties

Computational models predict favorable absorption, distribution, metabolism, and excretion properties for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. The compound is predicted to have good oral bioavailability, moderate protein binding, and acceptable metabolic stability. These properties are crucial for the compound's potential development as a therapeutic agent [20] [21].

Conformational Dynamics Investigations

Conformational dynamics investigations reveal the flexibility and dynamic behavior of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid in solution and when bound to protein targets. Understanding these dynamics is crucial for predicting binding behavior and optimizing compound design [6] [35].

Molecular Flexibility Analysis

The compound exhibits significant conformational flexibility, particularly in the diethoxy substituent chains. The pyrazole ring system remains relatively rigid, providing a stable scaffold for functional group positioning. The carboxylic acid group can adopt multiple orientations, allowing adaptation to different binding environments [35] [3].

Tautomeric Equilibria

The pyrazole ring can exist in multiple tautomeric forms, with the specific tautomer depending on the chemical environment. In aqueous solution, the compound predominantly exists in the nitrogen-1 substituted form, but tautomeric equilibria can shift upon binding to protein targets. This flexibility contributes to the compound's ability to bind to diverse protein targets [10] [11].

Solvation Effects

Solvation significantly influences the conformational preferences of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid. In aqueous solution, the compound adopts extended conformations that maximize hydrogen bonding with water molecules. Upon binding to protein targets, the compound undergoes conformational changes that optimize protein-ligand interactions [6] [36].

Binding-Induced Conformational Changes

Molecular dynamics simulations reveal that binding to protein targets induces specific conformational changes in both the ligand and protein. The compound typically undergoes a conformational transition from extended to more compact forms upon binding. These changes are accompanied by protein conformational adjustments that optimize binding interactions [16] [36].

Dynamic Binding Mechanisms

The binding mechanism involves multiple steps, including initial recognition, conformational adjustment, and final stabilization. The compound initially binds in a relatively weak complex, followed by conformational optimization that increases binding affinity. This induced-fit mechanism is characteristic of many drug-target interactions and contributes to binding specificity [6] [19].

Temperature and pH Effects

Conformational dynamics are influenced by environmental factors such as temperature and pH. Higher temperatures increase molecular motion and can affect binding affinity, while pH changes can alter the protonation state of the carboxylic acid group. These effects must be considered when predicting binding behavior under physiological conditions [35] [37].